(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a chemical compound with the molecular formula . This compound features a unique structure that includes a piperidine ring, an amino group, a chloropyridine moiety, and a ketone group. Its structural characteristics have attracted interest in various scientific fields, including medicinal chemistry, biology, and materials science.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structures. It is classified as an amide due to the presence of the carbonyl group adjacent to a nitrogen atom. Its specific functional groups suggest potential biological activity, making it a candidate for pharmacological research.
The synthesis of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone typically involves several steps:
In an industrial context, optimized conditions are crucial for maximizing yield and purity. This may involve using specific solvents and catalysts to enhance reaction efficiency. The synthetic route can also be adjusted based on desired purity levels and scale of production.
The molecular structure of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone can be represented as follows:
InChI=1S/C11H14ClN3O/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15/h1,4-5,8H,2-3,6-7,13H2
The compound has specific structural features:
These structural properties facilitate its interaction with biological targets.
(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone can undergo various chemical reactions:
The mechanism by which (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone exerts its effects is primarily through interactions with specific molecular targets such as receptors or enzymes. These interactions may lead to various biological responses depending on the context of use. For instance, it may modulate neurotransmitter systems or influence metabolic pathways.
The physical properties of this compound include:
Key chemical properties include:
These properties are significant for understanding how the compound behaves in biological systems and during synthesis.
The applications of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone are diverse:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8